molecular formula C12H10ClN3O2 B10758047 6-Chloro-9-hydroxy-1,3-dimethyl-1,9-dihydro-4H-pyrazolo[3,4-B]quinolin-4-one

6-Chloro-9-hydroxy-1,3-dimethyl-1,9-dihydro-4H-pyrazolo[3,4-B]quinolin-4-one

Cat. No.: B10758047
M. Wt: 263.68 g/mol
InChI Key: AYKGPCNWPACUQV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-CHLORO-9-HYDROXY-1,3-DIMETHYL-1,9-DIHYDRO-4H-PYRAZOLO[3,4-B]QUINOLIN-4-ONE involves several steps. One common synthetic route includes the reaction of 6-chloro-1,3-dimethyluracil with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyrazoloquinoline derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

6-CHLORO-9-HYDROXY-1,3-DIMETHYL-1,9-DIHYDRO-4H-PYRAZOLO[3,4-B]QUINOLIN-4-ONE undergoes various chemical reactions, including:

Scientific Research Applications

6-CHLORO-9-HYDROXY-1,3-DIMETHYL-1,9-DIHYDRO-4H-PYRAZOLO[3,4-B]QUINOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CHLORO-9-HYDROXY-1,3-DIMETHYL-1,9-DIHYDRO-4H-PYRAZOLO[3,4-B]QUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. It has been shown to interact with c-Jun-amino-terminal kinase-interacting protein 1 and mitogen-activated protein kinase 8, which are involved in cellular signaling pathways . These interactions can lead to modulation of cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

6-CHLORO-9-HYDROXY-1,3-DIMETHYL-1,9-DIHYDRO-4H-PYRAZOLO[3,4-B]QUINOLIN-4-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

6-chloro-9-hydroxy-1,3-dimethylpyrazolo[3,4-b]quinolin-4-one

InChI

InChI=1S/C12H10ClN3O2/c1-6-10-11(17)8-5-7(13)3-4-9(8)16(18)12(10)15(2)14-6/h3-5,18H,1-2H3

InChI Key

AYKGPCNWPACUQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)C3=C(N2O)C=CC(=C3)Cl)C

Origin of Product

United States

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